Cas no 873315-18-5 (tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate)
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxylic acid, 4-(2-piperidinylcarbonyl)-,1,1-dimethylethyl ester
- 4-[(PIPERIDIN-2-YL)CARBONYL]PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate
- EN300-89965
- SCHEMBL2960038
- tert-butyl4-(piperidine-2-carbonyl)piperazine-1-carboxylate
- tert-butyl 4-[(piperidin-2-yl)carbonyl]piperazine-1-carboxylate
- DA-41010
- STL129458
- tert-butyl 4-(piperidin-2-ylcarbonyl)piperazine-1-carboxylate
- AKOS005736641
- 873315-18-5
- 4-(piperidine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester
- BQKYUIMZWPVGFZ-UHFFFAOYSA-N
-
- MDL: MFCD11849645
- Inchi: 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h12,16H,4-11H2,1-3H3
- InChI Key: BQKYUIMZWPVGFZ-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCN1)N1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 297.20524173Da
- Monoisotopic Mass: 297.20524173Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 61.9Ų
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89965-1.0g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 1.0g |
$0.0 | 2023-02-11 | ||
| Enamine | EN300-89965-0.05g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 0.05g |
$827.0 | 2023-09-01 | ||
| Enamine | EN300-89965-0.1g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 0.1g |
$867.0 | 2023-09-01 | ||
| Enamine | EN300-89965-0.25g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 0.25g |
$906.0 | 2023-09-01 | ||
| Enamine | EN300-89965-0.5g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 0.5g |
$946.0 | 2023-09-01 | ||
| Enamine | EN300-89965-1g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 1g |
$986.0 | 2023-09-01 | ||
| Enamine | EN300-89965-2.5g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 2.5g |
$1931.0 | 2023-09-01 | ||
| Enamine | EN300-89965-5g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 5g |
$2858.0 | 2023-09-01 | ||
| Enamine | EN300-89965-10g |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 10g |
$4236.0 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552548-1g |
Tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate |
873315-18-5 | 98% | 1g |
¥13910.00 | 2024-04-27 |
tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate
Professional Introduction to Tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate (CAS No. 873315-18-5)
Tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate, a compound with the chemical identifier CAS No. 873315-18-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The molecular structure of tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical properties and biological interactions. The presence of a tert-butyl group and piperazine moieties provides a framework that is both structurally stable and biologically relevant. Specifically, the piperidine-2-carbonyl moiety plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential of this compound as a scaffold for developing new drugs targeting various diseases. The piperazine ring, known for its ability to interact with biological targets such as enzymes and receptors, offers a versatile platform for medicinal chemists to design molecules with enhanced binding affinity and selectivity. In particular, the carbonyl group in the piperidine moiety has been shown to facilitate hydrogen bonding interactions, which are essential for stabilizing enzyme-substrate complexes.
In the context of drug discovery, tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate has been investigated for its potential applications in treating neurological disorders. Preliminary findings suggest that this compound may exert therapeutic effects by modulating neurotransmitter systems involved in conditions such as depression, anxiety, and Parkinson's disease. The ability of the piperazine ring to interact with neurotransmitter receptors has opened new avenues for developing next-generation neuromodulators.
The synthesis of tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and asymmetric synthesis, have been employed to optimize the production of this compound. These techniques not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
The pharmacological properties of this compound have been extensively studied in vitro and in vivo. In cell-based assays, tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate has demonstrated significant inhibitory effects on key enzymes implicated in disease pathogenesis. For instance, its interaction with specific proteases has been shown to disrupt abnormal signaling pathways associated with cancer progression. Additionally, animal models have provided insights into its potential therapeutic benefits in vivo.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. The case of tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate exemplifies this process, where extensive preclinical studies are being conducted to evaluate its pharmacological profile comprehensively. These studies aim to identify optimal dosing regimens and understand potential side effects, paving the way for future clinical trials.
The impact of computational chemistry on drug discovery has been profound, particularly in the design and optimization of molecules like tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate. Molecular modeling techniques have enabled researchers to predict how different structural modifications will affect biological activity, thereby accelerating the drug development pipeline. By integrating experimental data with computational insights, scientists can make more informed decisions about which compounds are most likely to succeed in clinical trials.
The future prospects for tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible medical breakthroughs. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments.
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